N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
Description
N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a synthetic small molecule characterized by a benzamide core substituted with a benzyl group at the nitrogen atom and a 2-oxo-5-(trifluoromethyl)pyridinylmethyl moiety at the para position of the benzene ring.
Properties
IUPAC Name |
N-benzyl-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)18-10-11-19(27)26(14-18)13-16-6-8-17(9-7-16)20(28)25-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPHFCHFQHHJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide typically involves multiple steps. One common method includes the reaction of benzylamine with 4-formylbenzoic acid to form an intermediate, which is then reacted with 2-oxo-5-(trifluoromethyl)pyridine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the pyridinyl moiety may facilitate its entry into cells. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The target compound belongs to a family of benzenecarboxamide derivatives with structural modifications primarily at two positions:
N-Substituent : The benzyl group on the amide nitrogen.
Pyridinone Ring Substituent: The 2-oxo-5-(trifluoromethyl)pyridinylmethyl group.
Key analogs and their variations include:
Physicochemical and Functional Differences
- Molecular Weight and Polarity: The N-benzyl derivative (386.37 g/mol) is lighter than the N-(4-chlorophenyl) analog (406.79 g/mol) due to the absence of a chlorine atom .
- Hydrogen-Bonding Capacity: All analogs retain one H-bond donor (amide -NH) and 5–6 H-bond acceptors (carbonyl and pyridinone oxygen/nitrogen atoms), critical for target engagement .
- Electron-Withdrawing/Donating Effects: The 4-chlorophenyl group introduces an electron-withdrawing effect, which may enhance metabolic stability but reduce electron density at the amide bond .
Research and Application Insights
- Drug Development: The trifluoromethyl-pyridinone scaffold is prevalent in kinase inhibitors and protease modulators, suggesting these compounds may target similar pathways .
- Structure-Activity Relationships (SAR) :
- Substitution at the N-position significantly impacts bioactivity. For instance, bulky groups like 4-chlorophenyl may hinder binding in sterically restricted active sites, while smaller groups (e.g., benzyl) offer flexibility .
- The pyridinylmethyl group (CAS 339025-13-7) could facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Biological Activity
N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as . Its structure includes a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of the pyridine derivative : The trifluoromethyl group is introduced into a pyridine ring through electrophilic substitution.
- Formation of the amide bond : The benzyl group is attached to the carboxamide functional group via a coupling reaction.
- Purification : The final product is purified using chromatography methods.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing the trifluoromethyl group can inhibit cell proliferation in human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A-549 | 22.09 |
| This compound | MCF-7 | 6.40 |
The IC50 values indicate that this compound has promising potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. This was evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) assays.
The biological activity of this compound is believed to involve:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of oxidative stress : By generating reactive oxygen species (ROS), it promotes apoptosis in cancer cells.
- Binding interactions : Molecular docking studies suggest that this compound may bind effectively to specific targets involved in cancer progression, such as HERA protein and Peroxiredoxins.
Case Studies
Recent studies have highlighted the potential of similar compounds in clinical settings:
- Study on Trifluoromethylated Compounds : A study published in 2024 demonstrated that trifluoromethylated benzamides exhibited significant cytotoxicity against A-549 and MCF-7 cells, with IC50 values comparable to established chemotherapeutics .
- Molecular Docking Analysis : Research conducted on various chromone derivatives revealed strong binding affinities to cancer-related targets, suggesting that modifications like those present in N-benzyl derivatives could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
